5-Chloro-N-ethyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide
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Overview
Description
5-Chloro-N-ethyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide is an organic compound with the molecular formula C9H14ClN3O2S. It is a sulfonamide derivative, which means it contains a sulfonamide group (-SO2NH2) attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-ethyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide typically involves the reaction of 5-chloro-4-(methylamino)pyridine-3-sulfonyl chloride with N-ethyl-N-methylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the reaction conditions and yields .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-ethyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-N-ethyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-Chloro-N-ethyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the binding .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Another sulfonamide derivative with different substituents on the pyridine ring.
4-(Methylamino)pyridine: A simpler compound with a similar pyridine ring but lacking the sulfonamide group.
Uniqueness
5-Chloro-N-ethyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonamide and pyridine groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H14ClN3O2S |
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Molecular Weight |
263.75 g/mol |
IUPAC Name |
5-chloro-N-ethyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide |
InChI |
InChI=1S/C9H14ClN3O2S/c1-4-13(3)16(14,15)8-6-12-5-7(10)9(8)11-2/h5-6H,4H2,1-3H3,(H,11,12) |
InChI Key |
WVPAYIRPLWCSAC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)S(=O)(=O)C1=CN=CC(=C1NC)Cl |
Origin of Product |
United States |
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